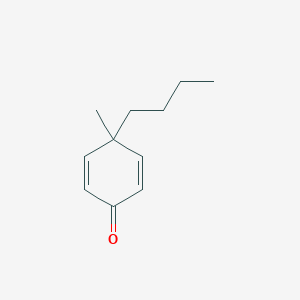
4-Butyl-4-methylcyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butyl-4-methylcyclohexa-2,5-dien-1-one is an organic compound with a unique structure characterized by a cyclohexadienone ring substituted with butyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-4-methylcyclohexa-2,5-dien-1-one can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexadienone derivatives with butyl and methyl groups under controlled conditions. The reaction typically requires a strong base, such as sodium hydride, and an appropriate solvent, such as tetrahydrofuran, to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yields and purity of the final product. The use of catalysts, such as palladium or nickel, can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Butyl-4-methylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the cyclohexadienone ring to a cyclohexanol ring using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl or methyl groups are replaced by other functional groups using reagents like alkyl halides or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, organometallic compounds, polar aprotic solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexadienone derivatives.
Scientific Research Applications
4-Butyl-4-methylcyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Butyl-4-methylcyclohexa-2,5-dien-1-one involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to undergo redox reactions, interact with enzymes, and modulate signaling pathways. These interactions can lead to various biological outcomes, such as inhibition of microbial growth or modulation of oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one
- 4-Hydroxy-4-methyl-2,6-di-tert-butyl-2,5-cyclohexadienone
- 2,5-Cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4-hydroxy-4-methyl-
Uniqueness
4-Butyl-4-methylcyclohexa-2,5-dien-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it valuable for specific applications in research and industry.
Properties
CAS No. |
66270-58-4 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
4-butyl-4-methylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C11H16O/c1-3-4-7-11(2)8-5-10(12)6-9-11/h5-6,8-9H,3-4,7H2,1-2H3 |
InChI Key |
FAXCGRHMICDVAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(C=CC(=O)C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


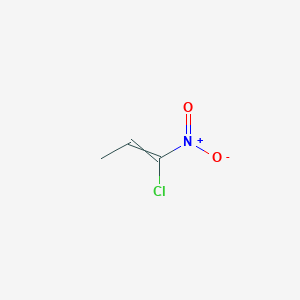
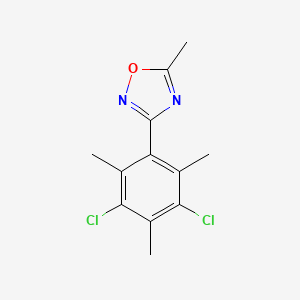

![(3-phenoxyphenyl)methyl (1R)-3-[(1R)-1,2-dibromo-2,2-dichloroethyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14471154.png)
![[Gallanetriyltris(methylene)]tris(trimethylsilane)](/img/structure/B14471157.png)
![N-[4-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-2-(carbamoylamino)-N-methylacetamide](/img/structure/B14471160.png)
![8-Chloro-10-ethyl-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14471162.png)

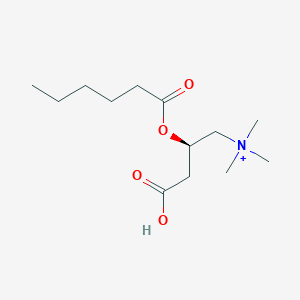
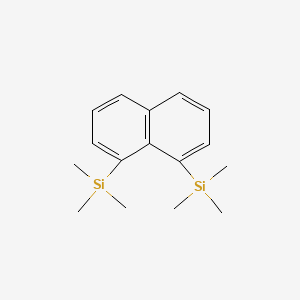
![Cuprate(3-), [4-(hydroxy-kappaO)-5-[[1-(hydroxy-kappaO)-3-sulfo-6-[[4-[(2,5,6-trichloro-4-pyrimidinyl)amino]phenyl]amino]-2-naphthalenyl]azo-kappaN1]-1,3-benzenedisulfonato(5-)]-, trisodium](/img/structure/B14471192.png)
![Ethanesulfonic acid, 2-[3-(4-chloro-2-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B14471195.png)
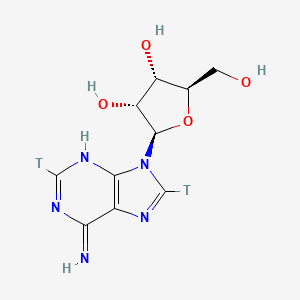
![1,1'-(Quinoxalino[2,3-b]quinoxaline-5,12-diyl)di(ethan-1-one)](/img/structure/B14471205.png)
